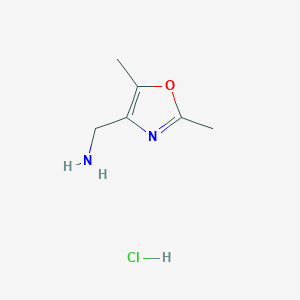![molecular formula C10H11NO B11920407 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] CAS No. 390412-97-2](/img/structure/B11920407.png)
1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] is a spiro compound characterized by a unique structure where a furan ring is fused with a pyrrolizine ring at a central carbon atom. Spiro compounds are of significant interest due to their unique conformational features and their implications in biological systems. The presence of a chiral spiro carbon adds to the compound’s biological activity and structural complexity .
Vorbereitungsmethoden
The synthesis of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] typically involves cyclization reactions. One common method involves the reaction of primary amines with acetylenic esters and ninhydrin. The reaction is carried out in toluene at room temperature and then refluxed for several hours. The product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] can be compared with other spiro compounds, such as:
Spiro[indoline-3,3’-pyrrolizidine]: Known for its antimicrobial properties.
Spiro[oxindole-pyrrolidine]: Used in drug discovery for its anticancer activity.
Spiro[indene-2,2’-pyrrolizine]: Studied for its potential in treating neurological disorders. The uniqueness of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications
Eigenschaften
CAS-Nummer |
390412-97-2 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
spiro[1,3-dihydropyrrolizine-2,3'-2H-furan] |
InChI |
InChI=1S/C10H11NO/c1-2-9-6-10(3-5-12-8-10)7-11(9)4-1/h1-5H,6-8H2 |
InChI-Schlüssel |
ODKQKFSPMGSIDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CN2CC13COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)



![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)




![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
